molecular formula C9H10BrNO2 B13726592 (R)-3-amino-2-(3-bromophenyl)propanoic acid

(R)-3-amino-2-(3-bromophenyl)propanoic acid

Cat. No.: B13726592
M. Wt: 244.08 g/mol
InChI Key: GVIOMYJBOBTPKQ-QMMMGPOBSA-N
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Description

®-3-amino-2-(3-bromophenyl)propanoic acid is a phenylalanine derivative It is a chiral compound with a bromine atom attached to the phenyl ring, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-amino-2-(3-bromophenyl)propanoic acid typically involves the bromination of a phenylalanine derivative. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective bromination of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

®-3-amino-2-(3-bromophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding phenylalanine derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce the corresponding phenylalanine derivative. Substitution reactions can lead to a variety of functionalized phenylalanine derivatives.

Scientific Research Applications

®-3-amino-2-(3-bromophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor for neurotransmitters.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-amino-2-(3-bromophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at certain receptors, influencing the activity of neurotransmitters and other signaling molecules. Its bromine atom and chiral center play crucial roles in determining its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-amino-2-(4-bromophenyl)propanoic acid
  • ®-3-amino-2-(2-bromophenyl)propanoic acid
  • ®-3-amino-2-(3-chlorophenyl)propanoic acid

Uniqueness

®-3-amino-2-(3-bromophenyl)propanoic acid is unique due to its specific bromine substitution pattern and chiral center. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

(2R)-3-amino-2-(3-bromophenyl)propanoic acid

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1

InChI Key

GVIOMYJBOBTPKQ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@H](CN)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN)C(=O)O

Origin of Product

United States

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